N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a furan carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have anticancer activity , suggesting that this compound might also target cancer cells.
Mode of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is likely that it interferes with the pathways involved in cell proliferation and survival, given its potential anticancer activity .
Result of Action
Based on similar compounds, it could potentially cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide typically involves several key steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the oxazolidinone ring: This step often involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and oxazolidinone intermediates with furan-2-carboxylic acid derivatives using reagents such as palladium catalysts and bases like cesium carbonate
Chemical Reactions Analysis
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzo[d][1,3]dioxole moiety using reagents like halogens or alkylating agents
Scientific Research Applications
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It is used in studies to understand the mechanisms of action of oxazolidinone derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical applications.
Comparison with Similar Compounds
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide can be compared with other similar compounds such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
Oxazolidinone derivatives: These compounds are known for their antibacterial and anticancer properties.
Furan carboxamide derivatives: These compounds have applications in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(13-2-1-5-21-13)17-7-11-8-18(16(20)24-11)10-3-4-12-14(6-10)23-9-22-12/h1-6,11H,7-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNRFPCVDRZWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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